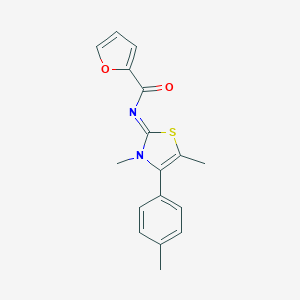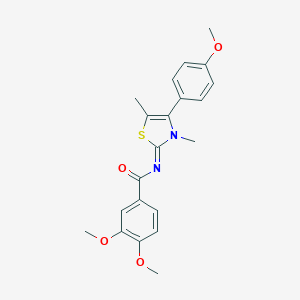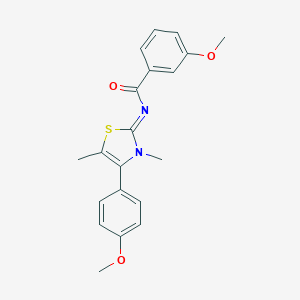![molecular formula C19H20BrN5O2S B305314 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B305314.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide, also known as APTR, is a novel compound that has garnered significant attention in the scientific community due to its potential biomedical applications. APTR is a triazole-based compound that has been shown to exhibit potent biological activity, making it an attractive candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is not fully understood. However, it is believed that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide exerts its biological activity by inhibiting various enzymes and proteins that are involved in cellular processes. 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has also been shown to exhibit antibacterial and antifungal activity by disrupting the membrane integrity of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has several advantages for use in lab experiments. One of the primary advantages of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is its potent biological activity, which makes it an attractive candidate for use in various research applications. Additionally, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide. One potential area of research is the development of new anti-cancer drugs based on the structure of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide and its potential applications in various research fields. Furthermore, research is needed to explore the potential toxicity of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide and its potential side effects. Overall, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is a promising compound that has the potential to make a significant impact in various scientific research fields.
Métodos De Síntesis
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide involves the reaction of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 4-bromo-2,6-dimethylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with N-(2-chloroethyl)acetamide in the presence of triethylamine to yield 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has shown potential in various scientific research applications. One of the primary applications of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is in the field of cancer research. 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to exhibit potent anti-cancer activity, making it an attractive candidate for the development of new anti-cancer drugs. Additionally, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C19H20BrN5O2S |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O2S/c1-12-8-14(20)9-13(2)18(12)22-17(26)11-28-19-24-23-16(25(19)21)10-27-15-6-4-3-5-7-15/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Clave InChI |
TZJJBTMUSQYACG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)






![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)


